3-Tert-butyl-8-(furan-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-8-(furan-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is a spirocyclic compound characterized by its unique structural motif. Spirocyclic compounds are known for their pronounced biological activities and are found in various naturally occurring substances such as alkaloids, lactones, and terpenoids . The spiro functionality in these compounds makes them valuable in fields like chiral medicine, LCD materials, and biological pesticides .
Preparation Methods
The synthesis of 3-Tert-butyl-8-(furan-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione involves several steps. One common method includes the condensation of ethyl nipecotate with 2-furaldehyde, followed by oxidation with manganese dioxide (MnO₂) to yield a β-keto ester . This intermediate is then reacted with hydrazine hydrate in an acidic medium to form the final spirocyclic compound . Industrial production methods may vary, but they typically involve similar reaction pathways with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
3-Tert-butyl-8-(furan-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like MnO₂.
Reduction: Reduction reactions can be performed using hydrazine hydrate.
Substitution: The compound can undergo substitution reactions with reagents such as N,N-dimethylformamide dimethyl acetal.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MnO₂ yields a β-keto ester intermediate .
Scientific Research Applications
3-Tert-butyl-8-(furan-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Tert-butyl-8-(furan-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various biological targets, potentially inhibiting or activating specific enzymes or receptors . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Tert-butyl-8-(furan-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione can be compared with other spirocyclic compounds such as:
- tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
These compounds share similar spirocyclic structures but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20N2O5 |
---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
3-tert-butyl-8-(furan-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C16H20N2O5/c1-15(2,3)18-13(20)16(23-14(18)21)5-7-17(8-6-16)12(19)11-4-9-22-10-11/h4,9-10H,5-8H2,1-3H3 |
InChI Key |
DALNLEDSRMNBSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)C2(CCN(CC2)C(=O)C3=COC=C3)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.